1-(Trifluoromethyl)-3-(3,3,3-trifluoropropyl)benzene
Overview
Description
1-(Trifluoromethyl)-3-(3,3,3-trifluoropropyl)benzene is an organic compound characterized by the presence of trifluoromethyl and trifluoropropyl groups attached to a benzene ring.
Preparation Methods
The synthesis of 1-(Trifluoromethyl)-3-(3,3,3-trifluoropropyl)benzene typically involves radical trifluoromethylation reactions. These reactions are carried out under specific conditions to ensure the successful incorporation of trifluoromethyl groups into the benzene ring. Industrial production methods often utilize advanced catalytic systems and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
1-(Trifluoromethyl)-3-(3,3,3-trifluoropropyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced derivatives.
Substitution: The trifluoromethyl and trifluoropropyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Trifluoromethyl)-3-(3,3,3-trifluoropropyl)benzene has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in the development of biologically active molecules.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-(Trifluoromethyl)-3-(3,3,3-trifluoropropyl)benzene involves its interaction with molecular targets through its trifluoromethyl and trifluoropropyl groups. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(Trifluoromethyl)-3-(3,3,3-trifluoropropyl)benzene can be compared with other similar compounds, such as:
- 1-(Trifluoromethyl)-2-(2,2,2-trifluoroethyl)benzene
- 1-(Trifluoromethyl)-4-(4,4,4-trifluorobutyl)benzene
These compounds share similar structural features but differ in the length and position of the trifluoroalkyl groups. The unique combination of trifluoromethyl and trifluoropropyl groups in this compound imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(trifluoromethyl)-3-(3,3,3-trifluoropropyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F6/c11-9(12,13)5-4-7-2-1-3-8(6-7)10(14,15)16/h1-3,6H,4-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDFRHGHZRVAPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CCC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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